N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide
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Overview
Description
N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The addition of a fluorine atom to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium-catalyzed cross-coupling reactions are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-bromo-benzamide
- N-(4-Bromo-3-methyl-phenyl)-2-fluoro-benzamide
- N-(4-Bromo-2-fluoro-phenyl)-2-methoxy-benzamide
Uniqueness
N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H12BrF2NO2 |
---|---|
Molecular Weight |
356.16 g/mol |
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO2/c1-21-14-5-4-11(17)7-12(14)15(20)19-8-9-2-3-10(16)6-13(9)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
UDLAGFZNNLIVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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